molecular formula C8H9FN4O B065520 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one CAS No. 181881-31-2

1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one

Cat. No. B065520
M. Wt: 196.18 g/mol
InChI Key: XQEXQJSDUNVPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one, also known as FPT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. FPT is a member of the triazinane family and is a potent inhibitor of several enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.

Mechanism Of Action

1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one exerts its inhibitory effects by binding to the active sites of enzymes and preventing their normal function. In the case of PDEs, 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one inhibits the breakdown of cyclic nucleotides, leading to an increase in intracellular cyclic nucleotide levels. This can have a wide range of effects on cellular processes, including smooth muscle relaxation, platelet aggregation, and immune cell function. In the case of HDACs, 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one inhibits the deacetylation of histones, leading to changes in gene expression and cellular differentiation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one are wide-ranging and depend on the specific enzyme or pathway being studied. In general, 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been shown to have effects on smooth muscle relaxation, platelet aggregation, immune cell function, and cellular differentiation. These effects make 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one a valuable tool for studying a wide range of physiological processes and disease states.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one in lab experiments include its high potency, specificity, and availability. 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been extensively studied and optimized for use in various assays, making it a readily available compound for research purposes. The limitations of using 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one in lab experiments include its potential toxicity and off-target effects. Careful dosing and control experiments are necessary to ensure that the observed effects are due to 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one's specific inhibitory properties.

Future Directions

For research on 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one include its potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and inflammatory disorders. 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one's inhibitory effects on PDEs and HDACs make it a promising candidate for the development of new therapeutics. Additionally, further studies are needed to fully understand 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one's effects on cellular processes and to optimize its use as a research tool.

Synthesis Methods

The synthesis of 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one involves the reaction between 6-fluoropyridin-2-amine and cyanogen azide, followed by a cyclization reaction to form the triazinane ring. The synthesis of 1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been optimized to provide high yields and purity, making it a readily available compound for research purposes.

Scientific Research Applications

1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs) and histone deacetylases (HDACs), making it a valuable tool for studying biochemical pathways and physiological processes.

properties

CAS RN

181881-31-2

Product Name

1-(6-Fluoropyridin-2-yl)-1,2,4-triazinan-3-one

Molecular Formula

C8H9FN4O

Molecular Weight

196.18 g/mol

IUPAC Name

1-(6-fluoropyridin-2-yl)-1,2,4-triazinan-3-one

InChI

InChI=1S/C8H9FN4O/c9-6-2-1-3-7(11-6)13-5-4-10-8(14)12-13/h1-3H,4-5H2,(H2,10,12,14)

InChI Key

XQEXQJSDUNVPHD-UHFFFAOYSA-N

SMILES

C1CN(NC(=O)N1)C2=NC(=CC=C2)F

Canonical SMILES

C1CN(NC(=O)N1)C2=NC(=CC=C2)F

synonyms

1,2,4-Triazin-3(2H)-one,1-(6-fluoro-2-pyridinyl)tetrahydro-(9CI)

Origin of Product

United States

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